硝酸二羟基铋酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

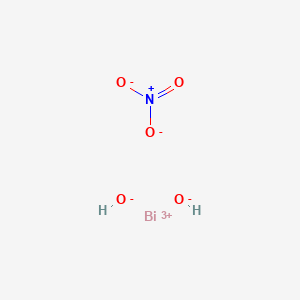

Bismuth hydroxide nitrate is a useful research compound. Its molecular formula is BiH2NO5 and its molecular weight is 305 g/mol. The purity is usually 95%.

The exact mass of the compound Bismuth hydroxide nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bismuth hydroxide nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth hydroxide nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

含能材料和推进剂

硝酸酯广泛用作单基、双基和三基推进剂中的含能成分 . 硝酸二羟基铋酯,作为一种硝酸酯,有可能在该领域得到应用。 然而,这些硝酸酯在环境条件下不稳定,应在含能组合物中加入稳定剂以抑制和减缓可能发生的分解反应 .

抗酸剂和胃肠道治疗

铋基化合物,如碱式硝酸铋,主要用于治疗由幽门螺旋杆菌和其他胃肠道疾病引起的溃疡 . 它们已被广泛用作治疗胃肠道疾病的药物,包括消化不良、胃溃疡和 H. 幽门螺旋杆菌感染 .

抗菌活性

与抗生素联合使用,铋基药物也具有协同活性,使其成为多种治疗方案的理想选择,并克服了细菌耐药性 . 它们已被用于开发治疗除 H. 幽门螺旋杆菌以外的微生物感染的新型化合物 .

癌症治疗

作用机制

Target of Action

Bismuth Hydroxide Nitrate, also known as Bismuth Subnitrate, primarily targets the gastric mucosa . It exerts protective effects on this lining of the stomach, making it an effective treatment for duodenal ulcers .

Mode of Action

The protective effects of Bismuth Subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production , which is one of the deficient factors observed in peptic ulcer disease . This compound also demonstrates significant postprandial effects on gastric pH, acting as an antacid .

Biochemical Pathways

It’s known that the compound interferes with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, atp synthesis, and iron transport mechanisms .

Pharmacokinetics

Bismuth Subnitrate may undergo minimal gastrointestinal absorption, which may be potentiated with concomitant administration of sulfhydryl compounds . This property affects the bioavailability of the compound.

Result of Action

The result of Bismuth Subnitrate’s action is the relief of symptoms associated with duodenal ulcers . In a double-blind endoscopically controlled study, Bismuth Subnitrate was demonstrated to be effective for symptomatic relief in duodenal ulcers . It has also been shown to be cytoprotective in the alcohol model of mucosal injury in rats .

Action Environment

The action, efficacy, and stability of Bismuth Subnitrate can be influenced by various environmental factors. For instance, the acidity and moisture of the composition and structure of the energetic composition can affect the stabilization mechanism of nitrate ester with DPA

生化分析

Biochemical Properties

Bismuth hydroxide nitrate interacts with various enzymes, proteins, and other biomolecules. It has been found to form exceptionally strong complexes with natural organic matter . This interaction is likely to play a significant role in its biochemical reactions .

Cellular Effects

Bismuth subnitrate has been shown to exert protective effects on the gastric mucosa . It has been demonstrated to be effective for symptomatic relief in duodenal ulcers . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is easily soluble in nitric acid, glycerin, ethylene glycol, acetone, dilute acid, and decomposes into bismuth subnitrate in the presence of water .

Metabolic Pathways

It is known that bismuth subnitrate forms strong complexes with natural organic matter, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that it forms strong complexes with natural organic matter, which could potentially influence its localization or accumulation .

Subcellular Localization

It is known that it forms strong complexes with natural organic matter, which could potentially direct it to specific compartments or organelles .

属性

IUPAC Name |

bismuth;dihydroxide;nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDBASMJMGLOD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-83-0 |

Source

|

| Record name | Bismuth hydroxide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does bismuth subnitrate monohydrate compare to other bismuth compounds in terms of its reactivity with thiols for bismuth thiolate synthesis?

A1: While bismuth subnitrate monohydrate can react with both mono- and dithiols to form bismuth thiolates, its reactivity is generally lower compared to bismuth nitrate pentahydrate (Bi(NO3)3·5H2O). [1] The research indicates that reactions with bismuth subnitrate monohydrate often result in impure products due to the reagent becoming trapped within the insoluble thiolate product. [1] In contrast, bismuth nitrate pentahydrate demonstrates higher reactivity and is considered a more convenient bismuth source for preparing tris(arylthio)bismuthines (Bi(SAr)3). [1]

Q2: Are there specific advantages to using bismuth subsalicylate over bismuth subnitrate monohydrate in the synthesis of bismuth thiolates?

A2: Yes, bismuth subsalicylate (BSS) exhibits several advantages over bismuth subnitrate monohydrate for synthesizing bismuth thiolates. Research indicates that BSS reacts readily with various aromatic and aliphatic monothiols in methanol or water, consistently producing pure bismuth(III) trithiolates under different molar ratios. [2] Furthermore, BSS demonstrates reactivity with biologically relevant molecules like British Anti-Lewisite (dimercaprol) and dihydrolipoic acid, highlighting its potential in exploring the biological roles of bismuth thiolates. [2] While BSS reacts slowly with dithioerythritol, it still produces novel thiolates. This versatility, coupled with its low cost, makes BSS a preferred choice over bismuth subnitrate monohydrate for bismuth thiolate synthesis. [2]

- The use of bismuth nitrate pentahydrate, Bi(NO3)3ċ5H2O, and bismuth subnitrate monohydrate, BiO(NO3)ċH2O, for the preparation of tris(arylthio)bismuthines.

- Evaluating the non-hygroscopic bismuth subsalicylate, bismuth oxychloride and bismuth subnitrate monohydrate as starting reagents for the preparation of bismuth(III) thiolates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

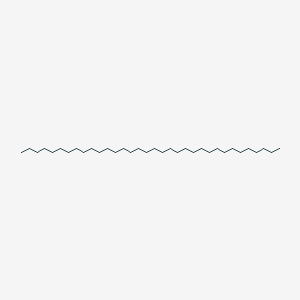

![O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate](/img/structure/B80017.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)